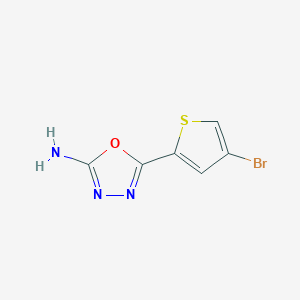
5-(4-Bromo-2-thiényl)-1,3,4-oxadiazol-2-amine
Vue d'ensemble
Description
5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C6H4BrN3OS and its molecular weight is 246.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Traitement du glioblastome multiforme
5-(4-Bromo-2-thiényl)-1,3,4-oxadiazol-2-amine: a été identifié comme un agent thérapeutique potentiel dans le traitement du glioblastome multiforme (GBM), un type de tumeur cérébrale très agressif. La capacité du composé à inhiber l’enzyme MGMT, qui est impliquée dans la réparation de l’ADN, en fait un candidat pour surmonter la résistance à la chimiothérapie . Cela pourrait améliorer l’efficacité des agents alkylants comme la témozolomide, qui sont standard dans le traitement du GBM.
Mécanismes de résistance à la chimiothérapie
Les recherches sur les mécanismes de résistance à la chimiothérapie ont mis en évidence le rôle de This compound. Son application dans l’inhibition de l’enzyme MGMT peut fournir des informations sur le développement de la résistance dans les cellules cancéreuses, conduisant à la conception de stratégies de chimiothérapie plus efficaces .
Inhibition de l’angiogenèse
Le potentiel du composé à inhiber l’angiogenèse, la formation de nouveaux vaisseaux sanguins, est important en thérapie anticancéreuse. En empêchant l’apport de nutriments et d’oxygène aux tumeurs, This compound pourrait affamer et ainsi ralentir ou arrêter la croissance des tumeurs .
Modulation de l’autophagie
L’autophagie, un processus de dégradation cellulaire, est un autre domaine où This compound pourrait avoir des applications. La modulation de l’autophagie peut conduire à la survie ou à la mort des cellules cancéreuses, et ce composé pourrait être la clé pour faire pencher la balance en faveur des résultats thérapeutiques .
Réponse aux dommages de l’ADN
Ce composé peut jouer un rôle dans la voie de réponse aux dommages de l’ADN. En affectant l’activité des enzymes impliquées dans la réparation de l’ADN, il pourrait sensibiliser les cellules cancéreuses aux agents endommagant l’ADN, les rendant plus sensibles à des traitements comme la radiothérapie .
Ciblage des cellules souches cancéreuses
Les cellules souches cancéreuses sont considérées comme étant responsables de la récurrence et des métastases des tumeurs. This compound pourrait cibler spécifiquement ces cellules, empêchant ainsi la récurrence du cancer après le traitement .
Mécanisme D'action
- Specifically, the compound may interact with proteins involved in DNA repair, such as those participating in base excision repair (BER), nucleotide excision repair (NER), and homologous recombination (HR) .
- Interestingly, cancer-specific DNA repair defects offer novel therapeutic opportunities. Most cancer cells are likely to have some aspect of DNA repair deficiency, making them susceptible to targeted therapies .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Propriétés
IUPAC Name |
5-(4-bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3OS/c7-3-1-4(12-2-3)5-9-10-6(8)11-5/h1-2H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEMOACMKHGEIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















